molecular formula C21H33N3O2 B11818936 tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate

tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate

Cat. No.: B11818936
M. Wt: 359.5 g/mol
InChI Key: ZJEUZEFGBGBXOD-UHFFFAOYSA-N
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Description

tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidinyl group, a pyridinyl group, and a cyclopropyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure precise control over reaction conditions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical studies.

Medicine: In medicine, the compound may be investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and gene expression pathways.

Comparison with Similar Compounds

  • tert-Butyl (5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate
  • tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
  • tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate

Comparison: Compared to similar compounds, tert-Butyl (5-(1-butylpyrrolidin-2-yl)pyridin-2-yl)(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group. This group can impart additional steric hindrance and electronic effects, influencing the compound’s reactivity and interactions with other molecules. The combination of functional groups in this compound also provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl N-[5-(1-butylpyrrolidin-2-yl)pyridin-2-yl]-N-cyclopropylcarbamate

InChI

InChI=1S/C21H33N3O2/c1-5-6-13-23-14-7-8-18(23)16-9-12-19(22-15-16)24(17-10-11-17)20(25)26-21(2,3)4/h9,12,15,17-18H,5-8,10-11,13-14H2,1-4H3

InChI Key

ZJEUZEFGBGBXOD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=CN=C(C=C2)N(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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